1-(Phenylethynyl)-3-(phenylsulfanyl)benzene
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Overview
Description
1-(Phenylethynyl)-3-(phenylsulfanyl)benzene is an organic compound that features both phenylethynyl and phenylsulfanyl functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylethynyl)-3-(phenylsulfanyl)benzene can be achieved through several methods. One common approach involves the coupling of phenylethynyl and phenylsulfanyl groups to a benzene ring using palladium-catalyzed cross-coupling reactions. The reaction typically requires a palladium catalyst, a base, and a suitable solvent such as toluene or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(Phenylethynyl)-3-(phenylsulfanyl)benzene can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The phenylethynyl group can be reduced to form phenylethyl derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as a solvent.
Reduction: LiAlH4, palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenylethyl derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
1-(Phenylethynyl)-3-(phenylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(Phenylethynyl)-3-(phenylsulfanyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylethynyl and phenylsulfanyl groups can influence the compound’s binding affinity and specificity for these targets. Additionally, the compound’s ability to undergo various chemical reactions can be leveraged in synthetic applications to achieve desired transformations .
Comparison with Similar Compounds
1-(Phenylethynyl)-3-(phenylsulfanyl)benzene can be compared to other similar compounds, such as:
1-(Phenylethynyl)-4-(phenylsulfanyl)benzene: Similar structure but with different substitution pattern on the benzene ring.
1-(Phenylethynyl)-3-(methylsulfanyl)benzene: Similar structure but with a methyl group instead of a phenyl group on the sulfur atom.
1-(Phenylethynyl)-3-(phenylsulfonyl)benzene: Similar structure but with a sulfonyl group instead of a sulfanyl group.
These compounds share some chemical properties but may exhibit different reactivity and applications due to variations in their functional groups and substitution patterns.
Properties
CAS No. |
587875-18-1 |
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Molecular Formula |
C20H14S |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-(2-phenylethynyl)-3-phenylsulfanylbenzene |
InChI |
InChI=1S/C20H14S/c1-3-8-17(9-4-1)14-15-18-10-7-13-20(16-18)21-19-11-5-2-6-12-19/h1-13,16H |
InChI Key |
WNESGFQGIJSYDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
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